An In-depth Technical Guide to 2-Substituted Isonicotinic Acid Derivatives: Molecular Weight, Formula, and Core Concepts for Drug Development
An In-depth Technical Guide to 2-Substituted Isonicotinic Acid Derivatives: Molecular Weight, Formula, and Core Concepts for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid derivatives, particularly those substituted at the 2-position, represent a pivotal class of compounds in medicinal chemistry. Their significance is most notably highlighted by the long-standing use of isoniazid, a derivative of isonicotinic acid, as a primary treatment for tuberculosis (TB).[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for novel antitubercular agents, driving further research into the synthesis and modification of this versatile scaffold.[1][2] This guide provides a comprehensive technical overview of 2-substituted isonicotinic acid derivatives, focusing on the fundamental principles of molecular weight and formula determination, alongside insights into their synthesis, mechanism of action, and analytical characterization.
I. Core Concepts: Molecular Weight and Formula
A thorough understanding of a molecule's weight and chemical formula is a foundational requirement in drug discovery and development. These parameters are crucial for reaction stoichiometry, analytical characterization, and pharmacokinetic modeling.
Calculating Molecular Weight
The molecular weight (MW), or molecular mass, of a compound is the sum of the atomic weights of all its constituent atoms.[3] The calculation is straightforward and follows a simple formula:
MW = Σ (Nn * MWn)
Where:
-
Nn = Number of atoms of element 'n' in the molecule
-
MWn = Atomic weight of element 'n' (obtained from the periodic table)[3]
For example, to calculate the molecular weight of the parent compound, isonicotinic acid (C₆H₅NO₂):[4][5][6]
-
Carbon (C): 6 atoms * 12.011 amu = 72.066 amu
-
Hydrogen (H): 5 atoms * 1.008 amu = 5.040 amu
-
Nitrogen (N): 1 atom * 14.007 amu = 14.007 amu
-
Oxygen (O): 2 atoms * 15.999 amu = 31.998 amu
Total Molecular Weight = 123.111 g/mol [4][5][6]
This principle can be applied to any 2-substituted isonicotinic acid derivative by accounting for the atoms in the substituent group.
Determining Molecular Formula
The molecular formula provides the exact number of atoms of each element in a molecule. While the formula of a novel synthesized derivative is initially theoretical, it is confirmed through various analytical techniques.
Key Analytical Techniques for Formula Confirmation:
-
Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound with high accuracy.[7] The molecular ion peak ([M]+) in the mass spectrum corresponds to the molecular weight of the compound.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the elemental composition.
-
Elemental Analysis: This technique determines the percentage composition of elements (typically C, H, N, S) in a sample. The experimental percentages are then compared with the theoretical percentages calculated from the proposed molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbon atoms.[8][9] This data is invaluable for confirming the arrangement of atoms and thus validating the molecular formula.
The following table provides the molecular formula and calculated molecular weight for isonicotinic acid and several of its 2-substituted derivatives.
| Compound Name | Substituent at C2 | Molecular Formula | Molecular Weight ( g/mol ) |
| Isonicotinic Acid | -H | C₆H₅NO₂ | 123.11 |
| 2-Aminoisonicotinic Acid | -NH₂ | C₆H₆N₂O₂ | 138.12 |
| 2-Chloroisonicotinic Acid Hydrazide | -Cl, -CONHNH₂ (at C4) | C₆H₆ClN₃O | 187.59 |
| Isonicotinic acid, 2-phenylethyl ester | -COOCH₂CH₂C₆H₅ | C₁₄H₁₃NO₂ | 227.26 |
This table presents a selection of derivatives to illustrate the impact of substitution on molecular formula and weight.
II. Synthesis of 2-Substituted Isonicotinic Acid Derivatives
The synthesis of these derivatives is a dynamic area of research, with various methods being developed to create diverse compound libraries for biological screening.
General Synthetic Strategies
A common and effective approach involves the modification of the isonicotinic acid core. For instance, the synthesis of isonicotinoyl hydrazones, a class of potent antitubercular agents, is a prevalent strategy.[1]
Another notable method is the one-pot synthesis of substituted 2-amino isonicotinic acids, which offers an efficient alternative to multi-step procedures.[10][11][12] This reaction utilizes 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride and proceeds through condensation, hydrolysis, and selective decarboxylation.[10][11]
Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base derivative of isoniazid.[13]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Substituted aldehyde (e.g., 3-chlorobenzaldehyde)[14]
-
Ethanol
-
Catalyst (e.g., a few drops of 10% NaOH solution)[14]
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.01 mol) in an appropriate volume of ethanol.
-
In a separate flask, dissolve the substituted aldehyde (0.01 mol) in ethanol.
-
Add the aldehyde solution to the isoniazid solution with stirring.
-
Add a catalytic amount of the base.
-
Reflux the reaction mixture for 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).[8][13]
-
Upon completion, cool the reaction mixture.
-
Filter the resulting precipitate, wash with cold water, and dry.[8][13]
-
Recrystallize the crude product from ethanol to obtain the purified hydrazone derivative.[13]
III. Mechanism of Action and Structure-Activity Relationship (SAR)
The biological activity of isonicotinic acid derivatives is intrinsically linked to their chemical structure. Understanding this relationship is paramount for the rational design of more effective and less toxic therapeutic agents.
Mechanism of Action of Isoniazid
Isoniazid itself is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[15]
-
Activation: Inside Mycobacterium tuberculosis, isoniazid is activated by the catalase-peroxidase enzyme, KatG.[15]
-
Formation of the Active Form: This activation process converts isoniazid into a reactive species, likely an isonicotinic acyl radical.[16]
-
Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid then covalently binds with NADH to form an isoniazid-NAD adduct.[16] This complex targets and inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase. InhA is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[17]
-
Bacterial Cell Death: Mycolic acids are essential, long-chain fatty acids that are unique and vital components of the mycobacterial cell wall.[17] By inhibiting their synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial death.
Key Structure-Activity Relationship (SAR) Observations
For isonicotinoyl hydrazones, several structural features have been identified as crucial for their antitubercular activity:
-
The Pyridine Ring: This is generally considered essential for activity. Modifications to this ring often result in a decrease or complete loss of antitubercular efficacy.[1]
-
The Hydrazone Linker (-C=N-NH-): This moiety is a critical pharmacophore.[1]
-
Substituents on the Aromatic/Heterocyclic Ring: The nature of the substituents on the aromatic or heterocyclic ring attached to the hydrazone linker can significantly modulate the compound's lipophilicity, electronic properties, and steric bulk.[1] These factors, in turn, influence the molecule's interaction with its target enzyme and its ability to permeate the mycobacterial cell wall. For example, the introduction of lipophilic groups can sometimes enhance activity.[1][18]
IV. Analytical Characterization Techniques
A suite of analytical techniques is employed to confirm the identity, purity, and structure of newly synthesized 2-substituted isonicotinic acid derivatives.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] For example, the formation of an azetidinone ring in certain derivatives can be confirmed by the appearance of a strong absorption band for the ring carbonyl group in the range of 1715–1780 cm⁻¹.[19]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for the quantitative analysis of compounds and can also provide some structural information based on the absorption of light in the ultraviolet and visible regions.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of a molecule.[8][9] Chemical shifts, coupling constants, and integration values provide a wealth of information about the molecular framework.
-
Mass Spectrometry (MS): In addition to determining the molecular weight, MS can also provide structural information through the analysis of fragmentation patterns.[7][21]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of a compound.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, identification, and quantification of components in a mixture.[20] It is widely used for purity determination and quantitative analysis of isonicotinic acid derivatives.
Conclusion
2-Substituted isonicotinic acid derivatives remain a highly promising class of compounds in the ongoing search for new and improved therapeutic agents, particularly in the fight against tuberculosis. A solid understanding of their fundamental properties, including molecular weight and formula, coupled with expertise in their synthesis and analytical characterization, is essential for researchers and drug development professionals. The insights into their mechanism of action and structure-activity relationships provide a rational basis for the design of next-generation derivatives with enhanced potency and improved pharmacological profiles.
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